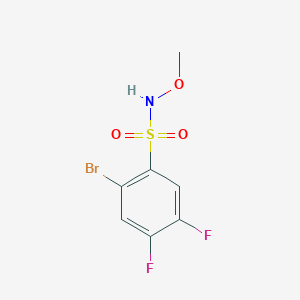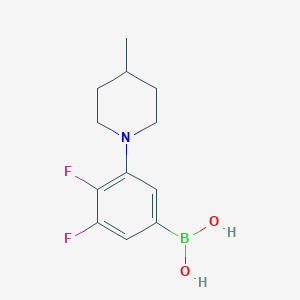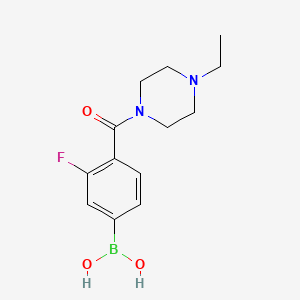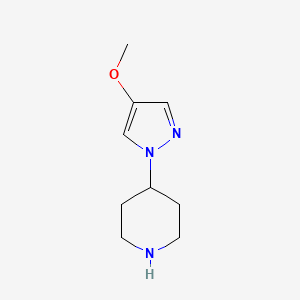
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Overview
Description
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of research and industry due to its unique structure and properties. This compound features a piperidine ring substituted with a methoxy-pyrazole moiety, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with methoxy-pyrazole intermediates. One common method includes the nucleophilic substitution of a halogenated piperidine with a methoxy-pyrazole under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. Additionally, the use of catalytic processes can improve the efficiency of the synthesis, reducing the need for excess reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, dihydropyrazole compounds, and oxidized methoxy-pyrazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy-pyrazole moiety can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)piperidine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
4-(4-Methyl-1H-pyrazol-1-yl)piperidine: The presence of a methyl group instead of a methoxy group alters its pharmacokinetic properties.
4-(4-Chloro-1H-pyrazol-1-yl)piperidine: The chloro substituent affects its electronic properties and reactivity.
Uniqueness
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine is unique due to the presence of the methoxy group, which enhances its solubility and ability to form specific interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
4-(4-methoxypyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWNZACTMRDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


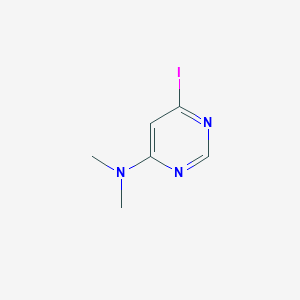
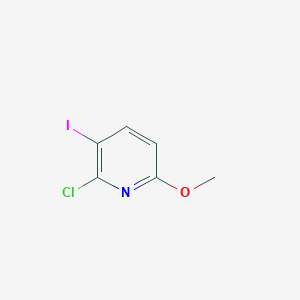

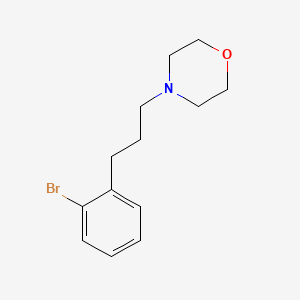
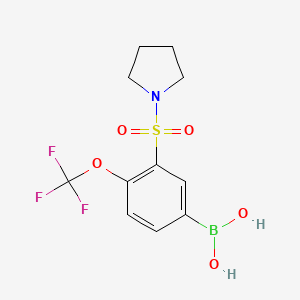
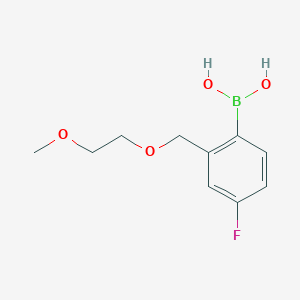
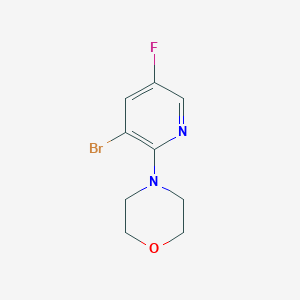
![2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1408855.png)
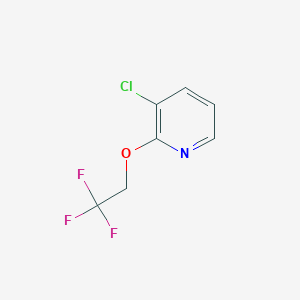
![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)
